molecular formula C19H20FN3O2 B2804471 1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894028-85-4

1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B2804471
CAS RN: 894028-85-4
M. Wt: 341.386
InChI Key: BLDDQBDJBVZMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a chemical compound that belongs to the class of pyrrolidin-3-yl urea derivatives. It has been found to have potential applications in scientific research due to its unique properties.

Scientific Research Applications

  • Antifungal Activity : Compounds similar to "1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea" have been investigated for their antifungal properties. For instance, derivatives of N(1)- and N(3)-(4-fluorophenyl) ureas showed fungitoxic action against fungi like A. niger and F. oxyporum, demonstrating potential as antifungal agents (Mishra, Singh, & Wahab, 2000).

  • Role in Orexin Receptor Mechanisms : Compounds with a similar structure have been used to study the role of Orexin receptors in compulsive food consumption and binge eating. For example, the effects of different Orexin receptor antagonists were evaluated in a binge eating model in rats, indicating a major role of OX1R mechanisms in binge eating behaviors, suggesting potential therapeutic applications (Piccoli et al., 2012).

  • Synthesis of PI3 Kinase Inhibitors : In the synthesis of active metabolites of potent PI3 kinase inhibitors, derivatives of urea, such as the one , have been used. The synthesis involves stereospecific hydroboration and inversion of configuration to produce active isomers with potential applications in cancer treatment (Chen et al., 2010).

  • Development of Acetylcholinesterase Inhibitors : Urea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which could have implications in the treatment of diseases like Alzheimer's (Vidaluc et al., 1995).

  • Complexation Studies for Drug Delivery : Studies have been conducted on the complexation of urea derivatives with other compounds, which is crucial in drug delivery systems. For instance, association of N-(pyridin-2-yl),N'-substituted ureas with other molecules was investigated to understand hydrogen bonding within complexes, a key aspect in drug formulation (Ośmiałowski et al., 2013).

properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-2-13-6-8-15(9-7-13)21-19(25)22-16-11-18(24)23(12-16)17-5-3-4-14(20)10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDDQBDJBVZMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

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